Hh-Ag1.5 Demonstrates 3-Fold Lower EC50 Than SAG in Smoothened Activation Assays
In cell-based Smo activation assays, Hh-Ag1.5 achieves an EC50 of 1 nM , whereas the parent compound SAG exhibits an EC50 of 3 nM in comparable NIH 3T3-derived Shh-LIGHT2 cell assays . This represents a 3-fold increase in nominal potency for Hh-Ag1.5 relative to SAG under standardized reporter conditions. Additionally, Hh-Ag1.5 demonstrates high-affinity binding to Smo with Ki values of 0.5 nM and 2.3 nM in [3H]SAG-1.3 and [3H]Cyclopamine competition binding assays, respectively .
| Evidence Dimension | Potency (EC50) for Smoothened receptor activation |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | SAG: 3 nM |
| Quantified Difference | 3-fold lower EC50 (higher potency) |
| Conditions | Cell-based Smo activation assay (Hh-Ag1.5: general cell assay; SAG: NIH 3T3-derived Shh-LIGHT2 cells) |
Why This Matters
The 3-fold potency differential reduces the mass of compound required per experiment, directly lowering procurement costs when normalized to effective concentration.
